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Compound of Interest

Compound Name: 7-Nitro-1H-indazol-6-OL

Cat. No.: B15201773 Get Quote

An In-depth Technical Guide to 7-Nitro-1H-indazole
Disclaimer: Initial literature searches for "7-Nitro-1H-indazol-6-ol" did not yield any specific

scientific publications or data. This suggests that the compound is either novel, exceptionally

rare, or has not been extensively studied or characterized in publicly available literature.

Therefore, this technical guide will focus on the closely related and well-documented parent

compound, 7-Nitro-1H-indazole. This review will provide a comprehensive overview of its

synthesis, chemical properties, and biological activity, which may serve as a valuable reference

for researchers interested in the indazole scaffold.

Introduction

7-Nitro-1H-indazole is a heterocyclic aromatic compound that has garnered significant attention

in the fields of medicinal chemistry and neuropharmacology.[1] It is most notably recognized as

a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme

responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a crucial

signaling molecule involved in various physiological processes, but its overproduction can lead

to oxidative stress and neuronal damage.[2] Consequently, 7-Nitro-1H-indazole has been

investigated as a potential therapeutic agent for a range of neurological disorders, including

those involving excitotoxicity and neurodegeneration.[1] It also serves as a valuable tool for

studying the physiological and pathological roles of nNOS.
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A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in

the table below. This data has been compiled from various chemical databases and literature

sources.

Property Value Reference

IUPAC Name 7-Nitro-1H-indazole [3]

CAS Number 2942-42-9 [3]

Molecular Formula C₇H₅N₃O₂ [1]

Molar Mass 163.13 g/mol [3]

Appearance Not specified in literature

Melting Point Not specified in literature

Solubility
Soluble in organic solvents

such as DMSO and ethanol.[4]

SMILES
C1=CC2=C(C(=C1)--INVALID-

LINK--[O-])NN=C2
[3]

InChI

InChI=1S/C7H5N3O2/c11-

10(12)6-3-1-2-5-4-8-9-

7(5)6/h1-4H,(H,8,9)

[3]

Spectroscopic Data
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Technique Data Reference

¹H NMR

Spectra available in various

databases. A study in DMSO-

d₆ at 500 MHz has been

reported.

[5]

¹³C NMR
Spectra available in various

databases.
[3]

Mass Spectrometry
GC-MS and MS-MS data are

publicly available.
[3]

Infrared (IR)
Not readily available in

reviewed literature.

Synthesis of 7-Nitro-1H-indazole
The synthesis of 7-nitro-1H-indazole can be achieved through the cyclization of N-nitroso-o-

toluidine derivatives. A common precursor is 2-methyl-3-nitroaniline. While specific, detailed,

step-by-step protocols are proprietary to various research labs and not always published in full,

the general procedure involves diazotization followed by cyclization.

General Experimental Protocol (Conceptual)

Diazotization of 2-methyl-3-nitroaniline: 2-methyl-3-nitroaniline is dissolved in an acidic

medium, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.

A solution of sodium nitrite in water is added dropwise to the cooled solution of the aniline

derivative. The temperature is carefully maintained below 5 °C to ensure the stability of the

resulting diazonium salt.

Cyclization: The reaction mixture containing the diazonium salt is then gently warmed. The

diazonium group cyclizes onto the adjacent methyl group, leading to the formation of the

indazole ring.

Isolation and Purification: The reaction mixture is neutralized, and the crude product

precipitates out of the solution. The solid is collected by filtration, washed with water, and
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then dried. Further purification can be achieved by recrystallization from a suitable solvent,

such as ethanol or an ethanol/water mixture, or by column chromatography.

Biological Activity and Mechanism of Action
The primary biological activity of 7-Nitro-1H-indazole is its selective inhibition of neuronal nitric

oxide synthase (nNOS or NOS-1).[1] It exhibits a lesser effect on the endothelial (eNOS or

NOS-3) and inducible (iNOS or NOS-2) isoforms.[6][7]

Mechanism of Action
7-Nitro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS.[2]

The enzyme nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By

binding to the active site, 7-Nitro-1H-indazole prevents the substrate L-arginine from binding,

thereby inhibiting the synthesis of NO.[8]

The signaling pathway of nNOS and its inhibition by 7-Nitro-1H-indazole is depicted in the

following diagram:
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Caption: nNOS inhibition by 7-Nitro-1H-indazole.

Quantitative Biological Data
The inhibitory potency of 7-Nitro-1H-indazole and related compounds is often expressed in

terms of the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki).
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Compound Assay IC₅₀ / ED₅₀ Reference

7-Nitro-1H-indazole

Formalin-induced

hindpaw licking

(mouse)

27.5 mg/kg [7]

7-Nitro-1H-indazole

Acetic acid-induced

abdominal constriction

(mouse)

22.5 mg/kg [7]

6-Nitro-1H-indazole

Formalin-induced

hindpaw licking

(mouse)

62.5 mg/kg [7]

6-Nitro-1H-indazole

Acetic acid-induced

abdominal constriction

(mouse)

44.0 mg/kg [7]

Indazole

Formalin-induced

hindpaw licking

(mouse)

41.0 mg/kg [7]

Indazole

Acetic acid-induced

abdominal constriction

(mouse)

48.5 mg/kg [7]

Experimental Protocol for nNOS Inhibition Assay
(General)
A common method to determine the inhibitory activity of compounds like 7-Nitro-1H-indazole on

nNOS is to measure the conversion of radiolabeled L-arginine to L-citrulline.

Enzyme Preparation: A crude enzyme preparation can be obtained from rat cerebellum, a

brain region with high nNOS expression. The tissue is homogenized in a suitable buffer and

centrifuged to obtain a supernatant containing the enzyme.

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme

preparation, radiolabeled L-[¹⁴C]arginine, and necessary cofactors such as NADPH,

calmodulin, and tetrahydrobiopterin.
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Inhibitor Addition: 7-Nitro-1H-indazole, dissolved in a suitable solvent (e.g., DMSO), is added

to the reaction mixture at various concentrations. A control reaction without the inhibitor is

also run.

Incubation: The reaction mixtures are incubated at 37 °C for a specific period, allowing the

enzymatic reaction to proceed.

Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a

cation-exchange resin (e.g., Dowex AG 50W-X8).

Separation and Quantification: The resin binds the unreacted L-[¹⁴C]arginine, while the

product, L-[¹⁴C]citrulline, remains in the supernatant. The radioactivity of the supernatant is

then measured using a scintillation counter.

Data Analysis: The amount of L-[¹⁴C]citrulline formed is proportional to the enzyme activity.

The percentage of inhibition at each concentration of 7-Nitro-1H-indazole is calculated

relative to the control. The IC₅₀ value is then determined by plotting the percentage of

inhibition against the inhibitor concentration.

Potential Properties of 7-Nitro-1H-indazol-6-ol
While no data exists for 7-Nitro-1H-indazol-6-ol, we can speculate on how the addition of a

hydroxyl (-OH) group at the 6-position might alter the properties of the parent 7-Nitro-1H-

indazole molecule.

Solubility: The hydroxyl group is polar and capable of hydrogen bonding. Its introduction

would likely increase the aqueous solubility of the compound compared to 7-Nitro-1H-

indazole. This could have implications for its formulation and bioavailability.

Metabolism: The hydroxyl group provides a site for phase II metabolism, such as

glucuronidation or sulfation. This could lead to a more rapid clearance of the compound from

the body.

Target Binding: The introduction of a hydroxyl group could either enhance or diminish the

binding affinity for nNOS. The hydroxyl group could form a new hydrogen bond with an

amino acid residue in the active site, potentially increasing potency. Conversely, it could
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introduce steric hindrance or an unfavorable interaction, thereby reducing potency. The

precise effect would depend on the topography of the nNOS active site.

Selectivity: The change in the electronic and steric profile of the molecule could also alter its

selectivity for the different NOS isoforms.

These are purely hypothetical considerations based on general principles of medicinal

chemistry. Experimental validation would be required to determine the actual properties of 7-
Nitro-1H-indazol-6-ol.

Conclusion
7-Nitro-1H-indazole is a well-characterized and selective inhibitor of neuronal nitric oxide

synthase with potential applications in the study and treatment of neurological disorders. Its

synthesis, chemical properties, and biological activity have been documented in the scientific

literature. While the specific derivative, 7-Nitro-1H-indazol-6-ol, remains uncharacterized, the

information available for the parent compound provides a solid foundation for any future

research into this and other related indazole derivatives. Further investigation into the synthesis

and biological evaluation of 7-Nitro-1H-indazol-6-ol is warranted to explore its potential as a

novel pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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